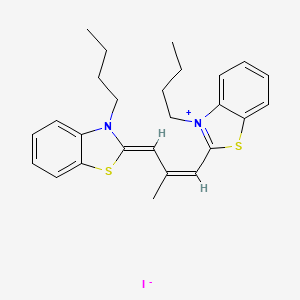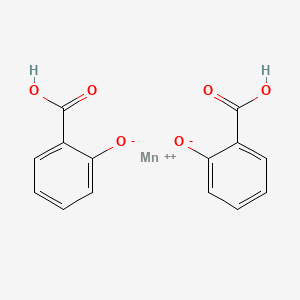
MAGNESIUM CHROMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium Chromate (MgCrO4) is a yellow, odorless, water-soluble salt with several important industrial uses . It can be manufactured as a powder and is available commercially in a variety of powders, from nanoscale to micron-sized, either as an anhydrous or hydrated form .
Synthesis Analysis
An eco-friendly synthesis process has been adopted to prepare MgCr2O4 nanopowder from magnesium nitrate and chromium nitrate mixture in DI water . Nanocrystalline MgCr2O4 with a crystal size of about 20nm is synthesized by citrate sol-gel process .
Molecular Structure Analysis
The molecular formula of Magnesium Chromate is MgCrO4 . It consists of one magnesium atom (Mg), one chromium atom (Cr), and four oxygen atoms (O) .
Chemical Reactions Analysis
Magnesium chromate is generally prepared by the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate .
Physical And Chemical Properties Analysis
Magnesium Chromate is a light yellow crystalline solid at room temperature. It is highly soluble in water, facilitating its usage in various solutions. This compound’s molar mass is around 146.3 g/mol . As an ionic compound, it has a high melting point and is not flammable, but it is considered a strong oxidizer .
Aplicaciones Científicas De Investigación
Corrosion Inhibitor
Magnesium chromate is used as a corrosion inhibitor . It’s introduced to a coating system on a magnesium surface, which is a cost-effective approach for improving the overall corrosion protection performance . This also imparts active inhibition during the service life of the magnesium part .
Pigment
As a hydrate, magnesium chromate is useful as a pigment . It can be used in various industries where coloration is required.
Ingredient in Cosmetics
Magnesium chromate is also used as an ingredient in cosmetics . It can be found in a variety of cosmetic products due to its properties.
Catalyst
Due to its strong oxidizing nature, magnesium chromate can serve as a catalyst in various chemical reactions . It helps speed up the rate at which these reactions occur .
Pre-Treatment and Conversion Coating
Magnesium chromate is used in pre-treatment methods as the earliest step involved in the preparation of Mg surfaces for the purpose of further anti-corrosion treatments . It’s also used in conversion coating formulations including phosphate-based, rare-earth-based, vanadate, fluoride-based, and LDH .
Replacement for Chromate Conversion Coatings
Rare earth (RE)-based conversion coatings (RECC) are a promising replacement for chromate conversion coatings and have been extensively studied on different metals such as steels, Al, and Mg alloys . Magnesium chromate plays a role in these studies.
Mecanismo De Acción
Target of Action
Magnesium chromate (MgCrO4) is an inorganic compound that primarily interacts with various biochemical processes due to its strong oxidizing nature .
Mode of Action
Magnesium chromate can serve as a catalyst in various chemical reactions, accelerating the rate at which they occur due to its strong oxidizing nature . As an oxidizing agent, it can accept electrons from other substances in a reaction, facilitating various chemical transformations.
Biochemical Pathways
Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and chronic degenerative diseases .
Pharmacokinetics
It is known that magnesium chromate is highly soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of magnesium chromate might facilitate its distribution in aqueous biological environments.
Result of Action
It is known to be a confirmed carcinogen and can cause acute dermatitis, and possibly kidney and liver damage if inhaled . Therefore, it should be treated as a hazardous waste .
Action Environment
The action of magnesium chromate can be influenced by various environmental factors. For instance, its corrosive properties can be utilized in certain harsh environments for corrosion prevention . Due to its high reactivity and confirmed carcinogenicity, the use of magnesium chromate requires careful handling and storage to prevent accidental reactions or incidents .
Safety and Hazards
Magnesium chromate hydrate should be stored at room temperature, and there is no current therapeutic use. It is a confirmed carcinogen, and can cause acute dermatitis, and possibly kidney and liver damage if inhaled, so it should be treated as a hazardous waste . It is toxic if ingested, and it can cause irritation if it comes into contact with the skin or eyes .
Direcciones Futuras
The future of Magnesium Chromate and other chromates is being shaped by environmental and health concerns. The toxic nature of hexavalent chromium has led to a shift towards developing safer and more environmentally friendly alternative techniques . The addition of a top-coat upon metal-rich primers was suggested to significantly improve the protective capabilities of metal-rich primer systems .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium Chromate can be achieved by reacting magnesium chloride and sodium chromate in an aqueous solution.", "Starting Materials": [ "Magnesium Chloride", "Sodium Chromate", "Water" ], "Reaction": [ "Step 1: Dissolve 5.2 g of magnesium chloride in 100 mL of water.", "Step 2: Dissolve 8.1 g of sodium chromate in 100 mL of water.", "Step 3: Slowly add the sodium chromate solution to the magnesium chloride solution while stirring.", "Step 4: The resulting solution will turn yellow indicating the formation of Magnesium Chromate.", "Step 5: Filter the solution to obtain the solid Magnesium Chromate.", "Step 6: Wash the solid with distilled water to remove any impurities.", "Step 7: Dry the solid in an oven at 100°C for 2 hours.", "Step 8: The final product is Magnesium Chromate." ] } | |
Número CAS |
16569-85-0 |
Nombre del producto |
MAGNESIUM CHROMATE |
Fórmula molecular |
CrH10MgO9 |
Peso molecular |
230.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




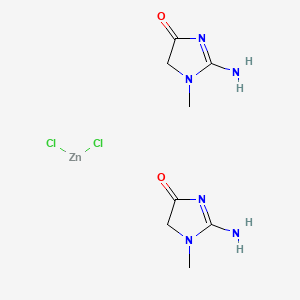
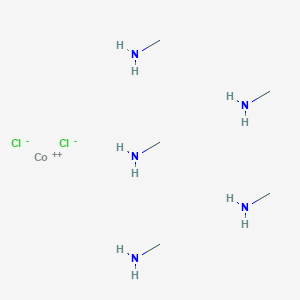
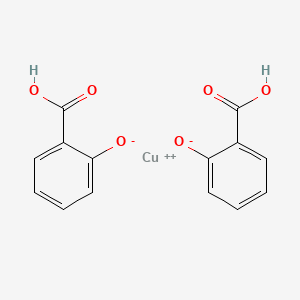
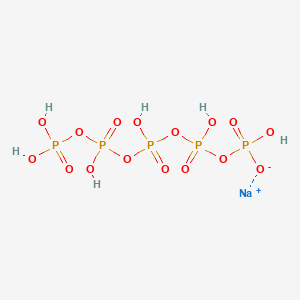
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)
